REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:16][C:9]=1[C:10]([NH:12][CH:13]1[CH2:15][CH2:14]1)=O>C1COCC1>[Cl:7][C:8]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:16][C:9]=1[CH2:10][NH:12][CH:13]1[CH2:14][CH2:15]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2CC2)C=C(C=C1)CCCOC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
ADDITION
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Details
|
Water (7.5 mL), aq. 15% NaOH (17 mL), and water (5.7 mL) were carefully added
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (EtOAc/heptane 1:4→1:3→1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CNC2CC2)C=C(C=C1)CCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |